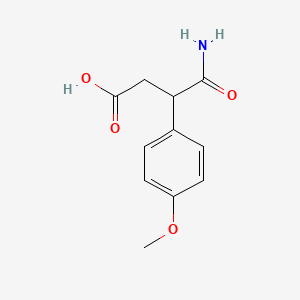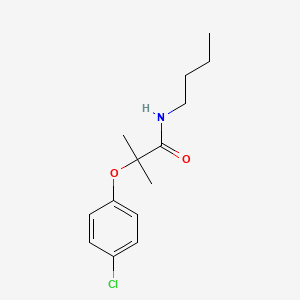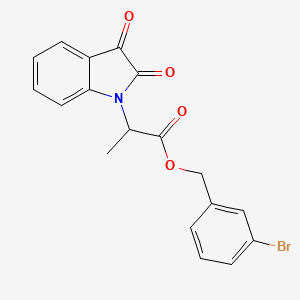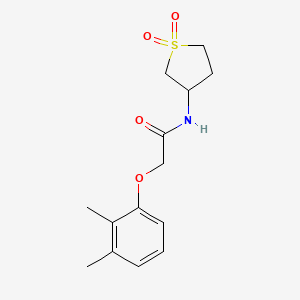
4-amino-3-(4-methoxyphenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-amino-3-(4-methoxyphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.08445790 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
4-Amino-3-(4-methoxyphenyl)-4-oxobutanoic acid and related compounds have been studied for their reactivity in various chemical reactions. For instance, the interaction of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagents like 2-(aminophenyl)methanol leads to the formation of complex benzopyrroloxazine derivatives. Quantum-chemical calculations have substantiated the mechanisms of these reactions, highlighting the nucleophilicity of the amino group and the local hardness of carbonyl carbon atoms in the molecules. This research offers insights into the reactivity and potential applications of 4-oxobutanoic acids in synthetic organic chemistry (Amalʼchieva et al., 2022).
Analytical Chemistry
In analytical chemistry, derivatives of 4-oxobutanoic acid have been utilized for the development of sensitive assays. For example, the synthesis of haptens based on 4-oxobutanoic acid for the detection of organophosphorous insecticides in fruit samples through ELISA demonstrates the compound's utility in enhancing analytical methods for environmental and food safety monitoring (Zhang et al., 2008).
Apoptosis and Cellular Studies
Studies on 4-methylthio-2-oxobutanoic acid, a related compound, have revealed its role as a cellular mediator of apoptosis in BAF3 lymphoid cells. This compound, which is a precursor of methional, induces apoptosis through mechanisms involving DNA fragmentation and double-strand breaks. This research contributes to understanding the biochemical pathways involved in cell death, which could have implications for therapeutic strategies in diseases characterized by dysregulated apoptosis (Quash et al., 1995).
Corrosion Inhibition
Another interesting application is in the field of corrosion science, where derivatives of 4-amino-1,2,4-triazole, structurally similar to this compound, have been tested as corrosion inhibitors for mild steel in hydrochloric acid medium. These studies indicate that such compounds can significantly inhibit acidic corrosion, offering potential applications in industrial corrosion protection strategies (Bentiss et al., 2009).
Molecular Structure and Spectroscopy
The molecular structure, hyperpolarizability, and other spectroscopic properties of compounds related to this compound have been thoroughly investigated. Studies involving FT-IR, NMR, and X-ray diffraction have provided detailed insights into the molecular configurations, electronic properties, and potential applications in nonlinear optics and other fields (Raju et al., 2015).
Eigenschaften
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-8-4-2-7(3-5-8)9(11(12)15)6-10(13)14/h2-5,9H,6H2,1H3,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEHDKSTWQDRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4050111.png)
![4-({11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}methyl)benzoic acid](/img/structure/B4050123.png)




![methyl 11-(4-chloro-3-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4050153.png)

![8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4050161.png)


![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B4050196.png)
